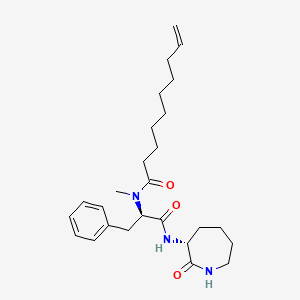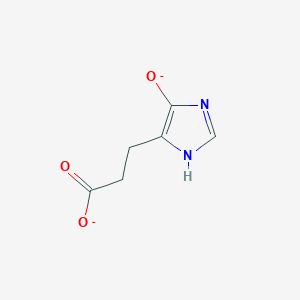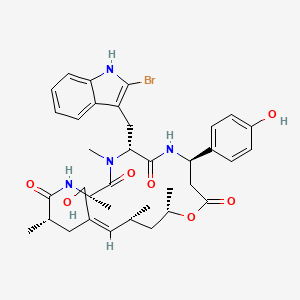
1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone is an aromatic ketone.
Aplicaciones Científicas De Investigación
Antiviral Activity
1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone and related derivatives have been explored for their potential antiviral activities. For example, derivatives of this compound have been synthesized and evaluated for their activity against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research includes the study of its binding efficacy with proteins in Staphylococcus aureus and the assessment of its ADMET properties (Medicharla et al., 2022). Additionally, novel 3,4-disubstituted pyrazole derivatives synthesized from this compound have shown significant antibacterial and antifungal properties (Akula et al., 2019).
Tyrosinase Inhibition
Some derivatives of this compound have shown potential as tyrosinase inhibitors, which can be significant in the field of dermatology and cosmetic science. For instance, one study found that a derivative was a potent tyrosinase inhibitor, suggesting its potential use in treating hyperpigmentation disorders (Zhou et al., 2013).
Synthesis of Novel Compounds
The compound has been used as a starting material or intermediate in the synthesis of various biologically active compounds. For example, it has been involved in the synthesis of chalcone derivatives with antimicrobial activity (Katade et al., 2008), and in the preparation of compounds with antimycobacterial activities against Mycobacterium tuberculosis (Ali et al., 2007).
Crystal Structure and Molecular Docking
Studies have also focused on the crystal structure, molecular docking, and the physicochemical properties of derivatives of this compound. These studies are crucial for understanding the molecular interactions and potential therapeutic applications of these compounds (Mary et al., 2015).
Propiedades
Nombre del producto |
1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-(4-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O3/c1-8-5-13-14(6-8)7-12(17)9-2-3-10(15)11(16)4-9/h2-6,15-16H,7H2,1H3 |
Clave InChI |
QPQYGSJBZGMXHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate](/img/structure/B1262725.png)





![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)




